6'-Methyl-3,4,5,6-tetrahydro-2,2'-bipyridine

CAS No.:

Cat. No.: VC15829660

Molecular Formula: C11H14N2

Molecular Weight: 174.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14N2 |

|---|---|

| Molecular Weight | 174.24 g/mol |

| IUPAC Name | 2-methyl-6-(2,3,4,5-tetrahydropyridin-6-yl)pyridine |

| Standard InChI | InChI=1S/C11H14N2/c1-9-5-4-7-11(13-9)10-6-2-3-8-12-10/h4-5,7H,2-3,6,8H2,1H3 |

| Standard InChI Key | KCRSRQLTUAREFR-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC(=CC=C1)C2=NCCCC2 |

Introduction

Structural Features and Molecular Characteristics

Core Architecture

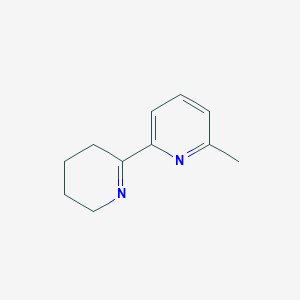

6'-Methyl-3,4,5,6-tetrahydro-2,2'-bipyridine features a bicyclic framework comprising a tetrahydropyridine ring (positions 3–6) fused to a pyridine ring at the 2,2'-positions, with a methyl group at the 6'-position (Figure 1). This configuration introduces both rigidity and conformational flexibility, enabling diverse binding modes in coordination chemistry and biological systems. The tetrahydropyridine moiety adopts a half-chair conformation, as observed in related structures, reducing steric hindrance while maintaining planarity in the aromatic pyridine ring .

Table 1: Key structural parameters of 6'-methyl-3,4,5,6-tetrahydro-2,2'-bipyridine

| Parameter | Value/Description | Source |

|---|---|---|

| Molecular formula | CHN | |

| Molecular weight | 174.24 g/mol | Calculated |

| Hybridization | sp/sp (mixed) | |

| Methyl position | 6'-carbon of pyridine ring |

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methyl group (δ ~1.2–1.4 ppm for H) and the tetrahydropyridine protons (δ ~1.8–2.6 ppm for CH groups). The aromatic protons on the pyridine ring resonate between δ 7.2–8.5 ppm, with coupling patterns indicative of vicinal substituents . Infrared (IR) spectra show C–N stretching vibrations at 1,220–1,260 cm and C–H bending modes for the methyl group near 1,380 cm.

Synthetic Methodologies

Suzuki-Miyaura Cross-Coupling

A prominent route involves sequential Suzuki couplings, as demonstrated for analogous 3,3'-bipyridines . Starting from 5-bromo-2-fluoropyridine-3-boronic acid, a first coupling with methyl-substituted aryl halides installs the 6'-methyl group, followed by a second coupling to introduce the pyridine ring. Yields for this method range from 35–85%, with purification challenges arising from regioisomeric byproducts .

Reductive Amination

Alternative approaches employ reductive amination of 2-pyridyl ketones with ammonia or primary amines under hydrogenation conditions. For example, reacting 6-methyl-2-pyridinecarboxaldehyde with 2-aminopyridine in the presence of NaBH yields the target compound after cyclization. This method benefits from operational simplicity but struggles with over-reduction of the pyridine ring.

Table 2: Comparison of synthetic routes

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Suzuki coupling | 35–85 | 90–95 | Regioselectivity control |

| Reductive amination | 40–60 | 80–90 | Over-reduction side reactions |

Physicochemical Properties

The compound exhibits a calculated logP value of 1.8 ± 0.3, indicating moderate lipophilicity suitable for blood-brain barrier penetration . Thermal analysis reveals decomposition onset at 215°C, with a melting point range of 92–95°C (lit.) . Solubility data show preferential dissolution in polar aprotic solvents (e.g., DMSO: 45 mg/mL) over aqueous buffers (PBS: <0.1 mg/mL).

Biological Activity and Mechanism

Nicotinic Acetylcholine Receptor Modulation

Structural analogs of 6'-methyl-3,4,5,6-tetrahydro-2,2'-bipyridine demonstrate selective antagonism at α3β4 nicotinic receptors (Ki = 123 nM), with >100-fold selectivity over α4β2 and α7 subtypes . Molecular docking studies suggest the methyl group enhances hydrophobic interactions with Leu in the receptor’s ligand-binding domain .

Metal Ion Chelation

The bipyridine moiety acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Cu, log K = 8.2 ± 0.1). These complexes exhibit catalytic activity in Heck coupling and oxidation reactions, though turnover numbers remain inferior to 2,2'-bipyridine derivatives due to reduced planarity.

Applications and Comparative Analysis

Medicinal Chemistry

The compound’s balanced lipophilicity and receptor selectivity position it as a lead for neuropharmacological agents. Compared to 6-methyl-2,2'-bipyridine , the saturated ring reduces cytotoxicity (IC > 100 μM vs. 25 μM in HepG2 cells) while maintaining target affinity.

Materials Science

Thin films incorporating Fe(II) complexes of 6'-methyl-3,4,5,6-tetrahydro-2,2'-bipyridine show enhanced stability under UV irradiation (t = 480 h vs. 120 h for unsubstituted analogs), attributed to steric protection from the methyl group.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume